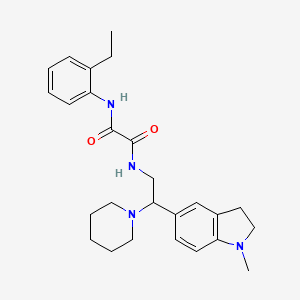

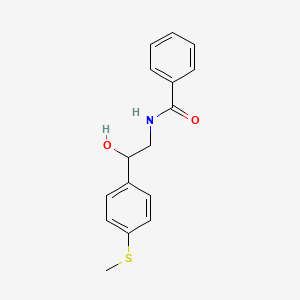

5-(2-methylbenzyl)-N-(pyridin-2-yl)thiazol-2-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(2-methylbenzyl)-N-(pyridin-2-yl)thiazol-2-amine is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound has been found to have a unique mechanism of action and is capable of producing a range of biochemical and physiological effects. In Additionally, we will list several future directions for research on this compound.

Scientific Research Applications

Synthesis and Structural Analysis

The synthesis and characterization of thiazol-2-amine derivatives, including their spectral, X-ray, and DFT studies, reveal insights into their structural stability, crystallization patterns, and electronic transitions. These compounds demonstrate stability through intramolecular and intermolecular hydrogen bonding, indicating their potential for further chemical and pharmacological investigations (R. Dani et al., 2013).

Tautomeric and Electronic Properties

Research on N-(pyridin-2-yl)thiazol-2-amine shows its versatility, with quantum chemical analysis revealing six competitive isomeric structures. These structures exhibit dynamic tautomeric preferences and divalent N(I) character, which could influence their reactivity and interaction with other molecules, potentially impacting their use in therapeutic applications (Sonam Bhatia et al., 2013).

Biological Activity

The biological activities of compounds derived from 1,3,4-thiadiazole-2-amine, a core similar to thiazol-2-amine derivatives, have been explored. Schiff bases derived from these compounds exhibit significant DNA protective ability and antimicrobial activity. Particularly, some compounds show strong antimicrobial activity against S. epidermidis and cytotoxicity against cancer cell lines, suggesting their potential for pharmaceutical applications (M. Gür et al., 2020).

Catalytic Applications

Thiazol-2-amine derivatives and related compounds have been investigated for their catalytic properties, particularly in reactions involving CO2 fixation onto amines. Thiazolium carbene-based catalysts derived from these compounds demonstrate effectiveness in N-formylation and N-methylation of amines using CO2 as the carbon source, highlighting their sustainability and potential in synthesizing pharmaceuticals and natural products (Shoubhik Das et al., 2016).

Antimicrobial and Antifungal Activities

Several studies highlight the antimicrobial and antifungal activities of novel benzothiazole pyrimidine derivatives and similar compounds. These activities underscore the potential of thiazol-2-amine derivatives in developing new antimicrobial agents with high efficacy against various bacterial and fungal strains (S. Maddila et al., 2016).

properties

IUPAC Name |

5-[(2-methylphenyl)methyl]-N-pyridin-2-yl-1,3-thiazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3S/c1-12-6-2-3-7-13(12)10-14-11-18-16(20-14)19-15-8-4-5-9-17-15/h2-9,11H,10H2,1H3,(H,17,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNDWTPFJVVNVIT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CC2=CN=C(S2)NC3=CC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(furan-2-ylmethyl)-1-phenylhexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide](/img/structure/B2821132.png)

![N-[Cyano-(3,5-dichlorophenyl)methyl]-3-(oxan-4-yl)propanamide](/img/structure/B2821135.png)

![N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}-4,5,6,7-tetrahydro-2,1-benzoxazole-3-carboxamide](/img/structure/B2821140.png)

![tert-butyl 4-{N-[(4-phenylpiperazin-1-yl)carbonyl]glycyl}piperazine-1-carboxylate](/img/structure/B2821142.png)

![(6-chloro-4-(3,4-dichlorophenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(pyrrolidin-1-yl)methanone](/img/structure/B2821143.png)

![Methyl 2-[2-[4-[bis(2-methoxyethyl)sulfamoyl]benzoyl]imino-6-fluoro-1,3-benzothiazol-3-yl]acetate](/img/structure/B2821144.png)

![(Z)-5-((2-(4-(2-hydroxyethyl)piperazin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-propyl-2-thioxothiazolidin-4-one](/img/structure/B2821145.png)

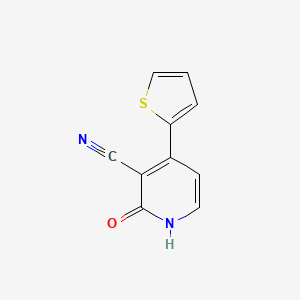

![(Z)-2-Cyano-N-(2,6-diethylphenyl)-3-[2-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2821150.png)